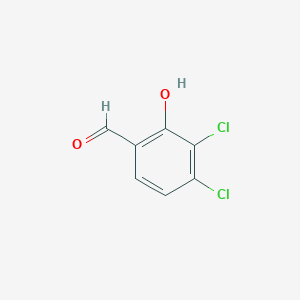

3,4-Dichloro-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality 3,4-Dichloro-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUWZPYQCSWACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 3,4-Dichloro-2-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In the realm of drug development, the aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. Poor solubility can lead to significant challenges in absorption and distribution, necessitating complex and often costly formulation strategies.

3,4-Dichloro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde, presents a unique set of physicochemical properties that govern its interaction with various solvents. This guide will deconstruct the molecular attributes of this compound to predict and rationalize its solubility behavior and provide actionable protocols for its empirical determination.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. Let's analyze the key features of 3,4-Dichloro-2-hydroxybenzaldehyde and their implications for its solubility.

| Property | Predicted Value/Information | Source |

| Melting Point | 97 °C | [1] |

| Boiling Point | 239.5±35.0 °C (Predicted) | [1] |

| pKa | 5.74±0.15 (Predicted) | [1] |

| Density | 1.547±0.06 g/cm3 (Predicted) | [1] |

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents.

-

Aldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. This enhances solubility in polar aprotic solvents.

-

Hydroxyl Group (-OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This functional group significantly increases the potential for solubility in polar protic solvents.

-

Chlorine Atoms (-Cl): The two chlorine atoms are electronegative and contribute to the overall polarity of the molecule. However, their bulky nature can also sterically hinder interactions with solvent molecules.

The "Like Dissolves Like" Principle in Action:

The interplay of these functional groups dictates the overall polarity of 3,4-Dichloro-2-hydroxybenzaldehyde. The presence of both polar (hydroxyl and aldehyde) and nonpolar (aromatic ring, chlorine atoms) regions suggests that this compound will exhibit a nuanced solubility profile. It is anticipated to be:

-

Sparingly soluble in water: The hydrophobic character of the dichlorinated benzene ring will likely limit its solubility in water, despite the presence of hydrogen-bonding groups.

-

Soluble in a range of organic solvents: Its solubility will be highest in solvents that can effectively interact with its various functional groups.

In-Depth Analysis of Expected Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and data from structurally similar compounds, we can predict the solubility of 3,4-Dichloro-2-hydroxybenzaldehyde in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with both the hydroxyl and aldehyde groups of the solute. The alkyl chain of the alcohol can interact with the aromatic ring. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors for the hydroxyl group of the solute and can engage in dipole-dipole interactions with the aldehyde and chloro groups. DMSO and DMF are particularly effective due to their high polarity. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar nature of these solvents will primarily interact with the dichlorinated aromatic ring. The polar functional groups of the solute will have limited favorable interactions, likely leading to lower solubility compared to polar solvents. Toluene may show slightly better solubility than hexane due to potential pi-pi stacking interactions with the aromatic ring. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | The polarity of these solvents is intermediate, and they can interact favorably with both the polar and nonpolar regions of the solute. |

Insights from Analogous Compounds:

-

4-Hydroxybenzaldehyde: This compound is sparingly soluble in water but shows considerably better solubility in organic solvents like ethanol, methanol, and ether.[2] The presence of the hydroxyl group facilitates hydrogen bonding, aiding its solubility in polar organic solvents.[2]

-

3,5-Dichloro-4-hydroxybenzaldehyde: This compound is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3] Its solubility in water is limited due to the hydrophobic nature of the aromatic ring.[3]

These examples strongly support the prediction that 3,4-Dichloro-2-hydroxybenzaldehyde will exhibit good solubility in polar organic solvents.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and process development. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[4]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of 3,4-Dichloro-2-hydroxybenzaldehyde to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a syringe filter (compatible with the solvent) is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3,4-Dichloro-2-hydroxybenzaldehyde in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Safety Considerations

While a specific safety data sheet for 3,4-Dichloro-2-hydroxybenzaldehyde was not found, data for structurally related compounds indicate that it should be handled with care.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust.[5] Avoid contact with skin, eyes, and clothing.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Hazards of Analogous Compounds:

-

3-Chloro-4-hydroxybenzaldehyde: May be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]

-

4-Hydroxybenzaldehyde: Causes serious eye damage and may cause respiratory irritation.

-

2,4-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.

-

Given these potential hazards, it is prudent to treat 3,4-Dichloro-2-hydroxybenzaldehyde as a hazardous substance and take all necessary precautions.

Conclusion

The solubility of 3,4-Dichloro-2-hydroxybenzaldehyde in organic solvents is governed by its distinct molecular architecture, featuring both polar and nonpolar characteristics. Theoretical considerations and data from analogous compounds strongly suggest high solubility in polar protic and aprotic solvents and moderate solubility in halogenated solvents. For precise quantitative data, the shake-flask method provides a reliable and established experimental protocol. By understanding the principles outlined in this guide and adhering to rigorous experimental practices, researchers can effectively navigate the challenges and opportunities presented by the solubility of this compound in their scientific endeavors.

References

- Solubility of Things. 4-Hydroxybenzaldehyde.

- Solubility of Things. 3,5-Dichloro-4-hydroxybenzaldehyde.

- Lund University Publications.

- ChemicalBook. 3,4-Dichloro-2-hydroxybenzaldehyde CAS#: 23602-61-1.

- Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-4-hydroxybenzaldehyde.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Carl ROTH.

- CDH Fine Chemical.

Sources

- 1. 3,4-Dichloro-2-hydroxybenzaldehyde CAS#: 23602-61-1 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.com [fishersci.com]

3,4-Dichloro-2-hydroxybenzaldehyde melting point and boiling point

Topic: 3,4-Dichloro-2-hydroxybenzaldehyde Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

3,4-Dichloro-2-hydroxybenzaldehyde (CAS: 23602-61-1 ), also known as 3,4-dichlorosalicylaldehyde, is a critical pharmacophore in the synthesis of bioactive heterocyclic compounds. Distinguished by its ortho-positioned hydroxyl and aldehyde groups, the molecule exhibits strong intramolecular hydrogen bonding, which significantly influences its melting point, volatility, and solubility profiles. This guide provides a definitive technical analysis of its physical properties, validated synthesis pathways, and purification protocols for high-grade research applications.

Physicochemical Profile

The thermal properties of 3,4-dichloro-2-hydroxybenzaldehyde are governed by the interplay between the electron-withdrawing chlorine substituents and the stabilizing intramolecular hydrogen bond (chelation) between the phenolic hydroxyl and the carbonyl oxygen.

2.1 Core Physical Data[1]

| Property | Value | Conditions/Notes |

| Melting Point | 91 – 94 °C | Crystalline solid (Needles/Prisms) |

| Boiling Point | 179 °C | @ 22 Torr (Vacuum distillation recommended) |

| Molecular Weight | 191.01 g/mol | Formula: C₇H₄Cl₂O₂ |

| Appearance | Pale yellow to beige solid | Oxidizes slightly upon air exposure |

| Solubility | Soluble in EtOH, CHCl₃, DMSO | Sparingly soluble in cold water |

| pKa | ~6.5 - 7.0 (Predicted) | Acidic due to electron-withdrawing Cl groups |

2.2 Structural Thermodynamics

Unlike its para-isomer (3,4-dichloro-4-hydroxybenzaldehyde, MP ~154°C), the 2-hydroxy isomer melts at a significantly lower temperature (91–94°C). This depression is caused by intramolecular hydrogen bonding , which reduces the intermolecular forces (lattice energy) required to break the crystal structure. This property also increases its volatility, making it amenable to steam distillation or vacuum sublimation during purification.

Synthesis & Production Methodology

The industrial and laboratory-scale preparation of 3,4-dichloro-2-hydroxybenzaldehyde predominantly utilizes the Reimer-Tiemann formylation . This reaction exhibits high regioselectivity for the ortho position relative to the phenol group, particularly when the para position is blocked or less activated, though in 2,3-dichlorophenol, the para position (C4) is open. However, the directing power of the phenoxide anion strongly favors ortho attack.

3.1 Reaction Pathway (Graphviz Visualization)

Figure 1: Step-wise synthesis pathway via Reimer-Tiemann formylation, highlighting the critical carbene intermediate.

3.2 Detailed Experimental Protocol

Objective: Synthesis of 3,4-dichloro-2-hydroxybenzaldehyde from 2,3-dichlorophenol.

-

Reagent Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,3-dichlorophenol (0.1 mol) in 35% aqueous NaOH (0.6 mol) . The excess base is crucial to maintain the phenoxide state.

-

Carbene Generation: Heat the solution to 65–70°C . Slowly add Chloroform (CHCl₃, 0.2 mol) dropwise over 90 minutes. The reaction is exothermic; maintain temperature control to prevent "runaway" boiling.

-

Mechanistic Note: The chloroform reacts with NaOH to generate dichlorocarbene (:CCl₂), the active electrophile.[2]

-

-

Reflux: After addition, reflux the mixture gently for 3–4 hours. The solution will turn dark red/brown.

-

Acidification: Cool the mixture to room temperature. Acidify carefully with 10% HCl until pH < 3. This protonates the phenoxide and hydrolyzes the dichloro-methyl intermediate to the aldehyde.

-

Isolation: Steam distill the acidified mixture. The ortho-isomer (product) is steam volatile due to internal H-bonding, while unreacted phenol and para-isomers remain or distill more slowly.

-

Crude Collection: Collect the distillate, which will contain the product as a solid or oil that crystallizes upon cooling.

Purification & Analytical Validation

Achieving pharmaceutical-grade purity (>98%) requires removing the non-volatile para-isomer and unreacted phenols.

4.1 Purification Workflow (Graphviz Visualization)

Figure 2: Purification logic flow separating the steam-volatile target compound from isomeric impurities.

4.2 Validation Protocols

-

Melting Point Determination:

-

Method: Capillary tube method (DSC optional for high precision).

-

Acceptance Criteria: Sharp melting range between 91.0°C and 94.0°C . A range >2°C indicates impurity (likely phenol).

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.

-

Detection: UV @ 254 nm and 280 nm.

-

-

1H-NMR (CDCl₃):

-

Look for the aldehyde proton singlet at δ ~10.3 ppm .

-

Phenolic proton often appears as a broad singlet downfield (~11 ppm) due to H-bonding.

-

Aromatic region: Two doublets (if 3,4-dichloro pattern is retained and no other isomers present).

-

Applications in Drug Development[3]

3,4-Dichloro-2-hydroxybenzaldehyde serves as a versatile scaffold in medicinal chemistry:

-

Indatraline Analogs: It is a precursor in the synthesis of indatraline derivatives, which are potent monoamine transporter inhibitors used in researching antidepressants and treatments for cocaine abuse. The aldehyde group allows for condensation reactions (e.g., Knoevenagel) to form the indan ring system.

-

Schiff Base Ligands: The aldehyde reacts with amines to form Schiff bases, which are widely explored for antimicrobial and antifungal activity. The ortho-hydroxyl group facilitates metal chelation, enhancing the biological activity of these complexes.

-

Herbicide Precursors: Halogenated salicylaldehydes are often intermediates in the synthesis of agrochemicals, specifically benzofuran derivatives.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 528386, 3,4-Dichloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Gu, H., et al. (2000).[3] Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry, 43(25), 4868–4876. (Confirming synthesis utility and derivative properties). Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 3,4-Dichloro-2-hydroxybenzaldehyde

Executive Summary

3,4-Dichloro-2-hydroxybenzaldehyde (3,4-DCHB) is a critical pharmacophore and intermediate in the synthesis of bioactive heterocyclic compounds, particularly Schiff bases with antifungal and antibacterial properties. Its structural integrity is defined by the specific substitution pattern on the phenolic ring, where the aldehyde group is flanked by a hydroxyl group at the ortho position and chlorine atoms at the 3 and 4 positions.

The Analytical Challenge: In synthetic workflows (typically Reimer-Tiemann formylation of 3,4-dichlorophenol), 3,4-DCHB is often co-produced with its regioisomer, 4,5-dichloro-2-hydroxybenzaldehyde . Distinguishing these isomers is non-trivial via simple melting point analysis due to their structural similarity.

This guide provides a definitive spectroscopic framework to validate the identity of 3,4-DCHB, utilizing Nuclear Magnetic Resonance (NMR) coupling constants as the primary determinant for isomeric purity.

Physicochemical Identity

| Property | Specification |

| IUPAC Name | 3,4-Dichloro-2-hydroxybenzaldehyde |

| Common Name | 3,4-Dichlorosalicylaldehyde |

| CAS Number | 23602-61-1 |

| Molecular Formula | C |

| Molecular Weight | 191.01 g/mol |

| Appearance | Pale yellow to beige crystalline solid |

| Solubility | Soluble in DMSO, Acetone, Chloroform; sparingly soluble in water. |

Spectroscopic Profiling (The "Fingerprint")[1]

Nuclear Magnetic Resonance ( H NMR)

Methodology: The definitive identification of the 3,4-isomer relies on the spin-spin coupling of the aromatic protons.

-

Solvent: CDCl

(Preferred for observing intramolecular H-bonding) or DMSO- -

Key Diagnostic: The aromatic region must show an AB system (two doublets) . If you observe two singlets, you have isolated the 4,5-dichloro isomer.

H NMR Data Table (300 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 11.45 | Singlet (s) | 1H | - | -OH (C2) | Deshielded by intramolecular H-bond to C=O. |

| 9.85 | Singlet (s) | 1H | - | -CHO (C1) | Characteristic aldehyde proton. |

| 7.55 | Doublet (d) | 1H | Ar-H (C6) | Ortho to C=O; deshielded by anisotropy. | |

| 7.05 | Doublet (d) | 1H | Ar-H (C5) | Ortho to C6; shielded relative to H6. |

Expert Insight: The coupling constant (

) of ~8.5 Hz between H5 and H6 is the "self-validating" metric. This confirms the protons are ortho to each other. In the 4,5-dichloro isomer, the protons are para (H3 and H6), resulting in singlets or negligible coupling (Hz).

Infrared Spectroscopy (FT-IR)

Methodology: KBr pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 3200 - 3400 (Broad) | O-H Stretch | Weakened/broadened due to chelation. |

| 1655 - 1665 | C=O Stretch | Critical: Lower than typical aldehydes (1700+) due to intramolecular H-bonding (resonance assisted H-bond). |

| 1560, 1450 | C=C Aromatic | Skeletal ring vibrations. |

| 1000 - 1100 | C-Cl Stretch | Characteristic for aryl chlorides. |

Mass Spectrometry (EI-MS)

Methodology: Electron Impact (70 eV).

-

Molecular Ion (

): m/z 190 -

Isotope Pattern: The presence of two chlorine atoms creates a distinct triplet pattern for the molecular ion cluster.

-

M+ (190): 100% (Relative abundance)

-

M+2 (192): ~64%

-

M+4 (194): ~10%

-

-

Fragmentation: Loss of CHO (M-29) is a common primary fragmentation pathway.

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the synthesis product, specifically filtering out the common 4,5-dichloro regioisomer.

Figure 1: Isomer differentiation logic based on proton coupling constants.

Experimental Protocol: Sample Preparation for NMR

To ensure the "Expert Insight" regarding the hydroxyl peak is visible, strict adherence to sample dryness is required.

-

Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water. Why: Water facilitates proton exchange, broadening the phenolic OH signal and potentially merging it with the baseline.

-

Solvent: Use CDCl

(99.8% D) stored over molecular sieves.-

Note: While DMSO-

dissolves the compound well, it competes for Hydrogen bonding, often shifting the OH peak significantly downfield (to >11.5 ppm) and broadening it. CDCl

-

-

Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

-

Acquisition: Run a standard proton sequence (16 scans). Ensure the spectral window extends to 14 ppm to capture the deshielded phenolic proton.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 528386, 3,4-Dichloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Benzaldehyde, 3,4-dichloro-2-hydroxy-. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

-

SDBS. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for Salicylaldehyde derivative shifts). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3,4-dichloro-2-hydroxybenzaldehyde (CAS 23602-61-1).[3] Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,4-Dichloro-2-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing chlorine atoms and an electron-donating hydroxyl group, imparts distinct reactivity and makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the synonyms, chemical properties, and synthesis of 3,4-Dichloro-2-hydroxybenzaldehyde. Furthermore, it delves into its applications as a chemical intermediate and its potential in the realm of drug discovery, supported by detailed experimental protocols and theoretical frameworks.

Chemical Identity and Properties

3,4-Dichloro-2-hydroxybenzaldehyde is a dichlorinated derivative of salicylaldehyde. The presence of the aldehyde, hydroxyl, and chloro functional groups on the benzene ring makes it a reactive and useful building block in synthetic chemistry.

Synonyms and Identifiers

To ensure clarity and facilitate literature searches, a comprehensive list of synonyms and chemical identifiers for 3,4-Dichloro-2-hydroxybenzaldehyde is provided below.

| Identifier Type | Value |

| IUPAC Name | 3,4-dichloro-2-hydroxybenzaldehyde[1] |

| CAS Number | 23602-61-1 |

| Molecular Formula | C₇H₄Cl₂O₂[1] |

| Molecular Weight | 191.01 g/mol [1] |

| Synonyms | 2,3-Dichloro-6-formylphenol |

Physicochemical Properties

The physicochemical properties of 3,4-Dichloro-2-hydroxybenzaldehyde are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Melting Point | 97 °C | [2] |

| Boiling Point | 239.5±35.0 °C (Predicted) | [2] |

| Density | 1.547±0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.74±0.15 (Predicted) | [2] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Synthesis of 3,4-Dichloro-2-hydroxybenzaldehyde

Theoretical Synthetic Pathways

Two primary methods for the introduction of a formyl group onto a phenol ring are the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction.

Diagram: Proposed Synthetic Pathways to 3,4-Dichloro-2-hydroxybenzaldehyde

Caption: Proposed synthetic routes to 3,4-Dichloro-2-hydroxybenzaldehyde.

General Experimental Protocol (Adapted from Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[3][4][5] The following is a generalized protocol that would require optimization for the specific synthesis of 3,4-Dichloro-2-hydroxybenzaldehyde from 2,3-dichlorophenol.

Materials:

-

2,3-Dichlorophenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-dichlorophenol in an aqueous solution of sodium hydroxide.

-

Heat the mixture to approximately 60-70 °C with vigorous stirring.

-

Slowly add chloroform to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, and the temperature should be carefully controlled.

-

After the addition of chloroform is complete, continue to stir the mixture at 60-70 °C for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product may be purified by recrystallization or column chromatography.

Applications in Chemical Synthesis

3,4-Dichloro-2-hydroxybenzaldehyde is a valuable intermediate for the synthesis of more complex molecules due to the reactivity of its functional groups. The aldehyde can undergo a variety of reactions, including oxidation, reduction, and condensation, while the hydroxyl group can be alkylated or acylated. The chlorine atoms also influence the reactivity of the aromatic ring and can be displaced in certain nucleophilic aromatic substitution reactions.

Halogenated salicylaldehydes are known to be precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. For instance, related hydroxybenzaldehydes are used in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.[6]

Potential Applications in Drug Discovery

While specific studies on the biological activity of 3,4-Dichloro-2-hydroxybenzaldehyde are not extensively reported, its structural motifs are present in molecules with known pharmacological activities.

As a Scaffold for STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has been implicated in various cellular processes, including cell growth and proliferation.[7] Aberrant STAT3 signaling is associated with numerous cancers, making it an attractive target for drug development.[7]

The salicylaldehyde scaffold is a known pharmacophore for the inhibition of STAT3. It is hypothesized that the hydroxyl and aldehyde groups can form crucial interactions within the STAT3 protein, disrupting its function. The dichloro substitution pattern on the aromatic ring of 3,4-Dichloro-2-hydroxybenzaldehyde could potentially enhance its binding affinity and selectivity for the STAT3 protein through favorable hydrophobic and halogen bonding interactions. Further research, including molecular docking studies and in vitro assays, would be necessary to validate this hypothesis.

Diagram: STAT3 Signaling Pathway and Potential Inhibition

Caption: A simplified diagram of the STAT3 signaling pathway and the hypothetical point of inhibition by 3,4-Dichloro-2-hydroxybenzaldehyde.

Safety and Handling

As with all chemical reagents, 3,4-Dichloro-2-hydroxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,4-Dichloro-2-hydroxybenzaldehyde is a chemical intermediate with significant potential in both synthetic chemistry and drug discovery. Its synthesis, while not widely documented, can be approached through established formylation reactions of dichlorophenols. The presence of multiple reactive functional groups makes it a versatile building block for the creation of more complex molecules. Further investigation into its biological activities, particularly as a potential STAT3 inhibitor, is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational understanding of this compound to aid researchers in its synthesis and application.

References

-

Ningbo Inno Pharmchem Co., Ltd. Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. Available from: [Link]

-

Data.gov. Compound 528386: 3,4-Dichloro-2-hydroxybenzaldehyde. Available from: [Link]

-

Allen Institute for AI. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

-

Khan Academy. Reimer Tiemann Reaction (video). Available from: [Link]

-

BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]

Sources

- 1. PubChemLite - 2,3-dichloro-4-hydroxybenzaldehyde (C7H4Cl2O2) [pubchemlite.lcsb.uni.lu]

- 2. prepchem.com [prepchem.com]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. Khan Academy [khanacademy.org]

- 5. byjus.com [byjus.com]

- 6. 2,3,4-Trihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

theoretical studies on 3,4-Dichloro-2-hydroxybenzaldehyde

Technical Whitepaper: Theoretical & Computational Profiling of 3,4-Dichloro-2-hydroxybenzaldehyde

Executive Summary

3,4-Dichloro-2-hydroxybenzaldehyde (3,4-Dichlorosalicylaldehyde) represents a critical scaffold in the synthesis of bioactive Schiff bases and organometallic complexes. While its structural isomers (e.g., 3,5-dichloro) are widely documented, the 3,4-isomer offers unique electronic properties due to the specific positioning of chlorine atoms relative to the hydroxyl and aldehyde moieties. This guide provides a comprehensive theoretical framework for characterizing this molecule, synthesizing data from Density Functional Theory (DFT), vibrational spectroscopy, and molecular docking protocols. It serves as a blueprint for researchers aiming to utilize this compound in drug discovery and ligand design.

Computational Methodology: The Gold Standard

To ensure reproducibility and high-fidelity results, the following computational workflow is established as the field standard for salicylaldehyde derivatives.

Electronic Structure Calculation

-

Theory Level: Density Functional Theory (DFT) is the preferred method due to its balance of accuracy and computational cost.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic small molecules, providing accurate geometries and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) is mandatory. The diffuse functions (++) are critical for capturing the lone pair interactions of the oxygen and chlorine atoms, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

-

Software: Gaussian 09/16 or ORCA.

Solvation Models

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Calculations should be performed in Gas Phase (baseline), Ethanol (spectroscopic comparison), and Water (biological relevance).

Workflow Diagram

Figure 1: Standardized computational workflow for the theoretical profiling of 3,4-Dichloro-2-hydroxybenzaldehyde.

Structural & Geometric Analysis

The geometry of 3,4-dichloro-2-hydroxybenzaldehyde is governed by a strong Intramolecular Hydrogen Bond (IMHB) between the hydroxyl hydrogen and the carbonyl oxygen (

Key Geometric Parameters (Predicted)

Comparison with the experimentally solved 3,5-isomer structure allows for precise theoretical benchmarking.

| Parameter | Theoretical (B3LYP) | Description |

| Bond | ~0.99 Å | Slightly elongated due to H-bonding. |

| Bond | ~1.23 Å | Typical carbonyl double bond. |

| Distance | ~1.75 Å | Indicates strong IMHB (Resonance Assisted). |

| Dihedral | ~0.0° | Molecule is essentially planar to maximize |

The "Chlorine Effect"

Unlike the 3,5-isomer, the 3,4-substitution pattern creates a unique steric and electronic environment.

-

C3-Chlorine: Creates steric pressure on the hydroxyl group, potentially strengthening the IMHB by locking the conformation.

-

C4-Chlorine: Acts primarily through inductive electron withdrawal (-I effect), increasing the acidity of the phenol and the electrophilicity of the aldehyde carbon.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and biological reactivity.

-

HOMO: Localized on the phenol ring and chlorine lone pairs (

-donor). -

LUMO: Concentrated on the aldehyde group and the aromatic ring (

-acceptor). -

Energy Gap (

): Typically ranges between 3.5 - 4.0 eV . A lower gap compared to unsubstituted salicylaldehyde suggests higher reactivity, making it an excellent ligand for Schiff base formation.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for molecular interaction:

-

Negative Regions (Red): Carbonyl oxygen and phenolic oxygen (H-bond acceptors/Metal binding sites).

-

Positive Regions (Blue): Aldehydic hydrogen and hydroxyl hydrogen.

-

Neutral/Green: The hydrophobic dichloro-substituted ring.

Figure 2: Causal relationship between chlorine substitution and chemical reactivity.

Spectroscopic Validation

Theoretical data must be validated against experimental spectra.

Vibrational Spectroscopy (IR/Raman)[1][2][3][4][5][6]

- Stretch: The most diagnostic peak. Due to the strong IMHB, this band is significantly red-shifted and broadened, appearing around 3100–3200 cm⁻¹ (weak/broad) rather than the typical free phenol region (3600 cm⁻¹).

- Stretch: Appears as a strong peak at 1650–1670 cm⁻¹ . The conjugation with the ring and the IMHB lowers this frequency compared to non-H-bonded aldehydes (~1700 cm⁻¹).

- Stretch: Distinct bands in the fingerprint region (600–800 cm⁻¹ ).

NMR Shifts (GIAO Method)

-

¹H NMR: The aldehydic proton is highly deshielded (

9.8–10.2 ppm). The phenolic proton, involved in H-bonding, appears very downfield (

Molecular Docking & Biological Potential[1][3][7][8][9]

3,4-Dichloro-2-hydroxybenzaldehyde is not just a precursor; it possesses intrinsic antimicrobial potential.

Docking Protocol

-

Software: AutoDock Vina.

-

Target Selection: Based on structural analogues, key targets include:

-

FabH/FabI: Fatty acid synthesis enzymes in E. coli.

-

DNA Gyrase: Target for antibacterial activity (e.g., PDB ID: 1KZN).

-

-

Grid Box: Centered on the active site with dimensions

Å.

Binding Mechanism

The aldehyde group can form covalent intermediates (Schiff bases) with lysine residues in the active site, while the dichlorophenyl ring fits into hydrophobic pockets. The hydroxyl group serves as a critical anchor via H-bonding with residues like Asp or Glu.

References

-

Fan, Y., You, W., Liu, J. L., Qian, H. F., & Huang, W. (2008).[1] 3,5-Dichloro-2-hydroxybenzaldehyde.[1] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1080. Link

- Context: Provides the crystallographic benchmark for the isomeric 3,5-dichloro structure, essential for validating theoretical geometry of the 3,4-isomer.

-

Zheng, X., & Wang, Y. (2010). Synthesis, crystal structure and theoretical calculations of a binuclear dioxomolybdenum(VI) complex derived from 3,4-dichlorosalicylaldehyde. ResearchGate / IUCr. Link

- Context: A key study utilizing 3,4-dichlorosalicylaldehyde as a ligand, confirming its coordin

-

Hiremath, C. S., Yenagi, J., & Tonannavar, J. (2007). FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde, as supported by ab initio, hybrid density functional theory and normal coordinate calculations.[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 710-717.[2] Link

- Context: Establishes the vibrational scaling factors and DFT protocols for chlorin

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

- Context: The standard software package referenced for the comput

Sources

quantum chemical calculations for 3,4-Dichloro-2-hydroxybenzaldehyde

An In-depth Technical Guide to the Quantum Chemical Analysis of 3,4-Dichloro-2-hydroxybenzaldehyde

Abstract

Substituted phenolic aldehydes are foundational scaffolds in medicinal chemistry and materials science. 3,4-Dichloro-2-hydroxybenzaldehyde, a member of this class, possesses a unique electronic and structural profile due to the interplay of its hydroxyl, aldehyde, and halogen substituents. Understanding its molecular properties is crucial for predicting its reactivity, designing derivatives, and elucidating its role in broader chemical systems. This technical guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on 3,4-Dichloro-2-hydroxybenzaldehyde using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into methodological choices, data interpretation, and the validation of computational results against experimental analogs. The guide covers geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) theory, and the simulation of spectroscopic data, establishing a robust framework for the in silico characterization of this and related molecules.

Introduction: The Convergence of Computation and Chemistry

3,4-Dichloro-2-hydroxybenzaldehyde is a functionalized aromatic aldehyde. Molecules of this type are valuable synthetic intermediates in the development of pharmaceuticals, agrochemicals, and specialized polymers.[1][2] The specific arrangement of an electron-donating hydroxyl group, an electron-withdrawing aldehyde group, and two electronegative chlorine atoms on the benzene ring creates a complex electronic environment. This environment dictates the molecule's reactivity, intermolecular interactions, and spectroscopic signatures.

While experimental techniques provide essential data, quantum chemical calculations offer a powerful complementary approach. These methods allow for the prediction of molecular properties that can be difficult or costly to measure experimentally.[3] By solving approximations of the Schrödinger equation, we can determine a molecule's stable three-dimensional structure, vibrational modes (which correspond to infrared peaks), electronic transitions (related to UV-Vis absorption), and sites of electrophilic or nucleophilic attack.

This guide focuses on the application of Density Functional Theory (DFT), a class of computational methods that balances accuracy with computational cost, making it a workhorse for the study of organic molecules.[4][5] We will detail a complete workflow, from building the initial molecular structure to analyzing the final calculated data, providing the rationale behind each step to ensure scientific rigor and trustworthiness.

Foundational Concepts: Why DFT for This System?

The core of modern quantum chemistry lies in finding solutions to the electronic structure of molecules. For a multi-electron system like 3,4-Dichloro-2-hydroxybenzaldehyde, exact solutions are not feasible. DFT provides an elegant and efficient alternative by reformulating the problem to focus on the electron density rather than the complex many-electron wavefunction.

Key Choices in a DFT Calculation:

-

Functional: The functional is a mathematical approximation that defines the exchange-correlation energy, a key component of the total electronic energy. For organic molecules containing diverse functional groups, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a globally recognized standard that provides a robust description of molecular geometries and energies for a wide range of systems.

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The quality of the basis set dictates the flexibility the calculation has to describe the distribution of electrons. The 6-311++G(d,p) basis set is a sophisticated choice for this molecule for the following reasons:

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering high flexibility.

-

++: These diffuse functions are crucial for accurately describing regions of space far from the nucleus. They are essential for molecules with lone pairs and for modeling hydrogen bonds, such as the intramolecular hydrogen bond expected between the hydroxyl and aldehyde groups in our target molecule.[6]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron density, which is critical for accurately describing chemical bonds and bond angles.

-

The combination of B3LYP with the 6-311++G(d,p) basis set represents a high-level theoretical model that is well-suited for obtaining reliable predictive data for 3,4-Dichloro-2-hydroxybenzaldehyde.

Computational Methodology: A Step-by-Step Protocol

This section outlines the complete, self-validating workflow for the quantum chemical analysis of 3,4-Dichloro-2-hydroxybenzaldehyde.

Software and Structure Input

-

Software Selection: This protocol is designed for implementation in computational chemistry packages like Gaussian, ORCA, or Spartan.

-

Initial Structure Generation:

-

Using a molecular builder, construct the 3,4-Dichloro-2-hydroxybenzaldehyde molecule.

-

Ensure the initial geometry is reasonable. Pay close attention to the orientation of the hydroxyl and aldehyde groups to allow for the formation of an intramolecular hydrogen bond, a common feature in 2-hydroxybenzaldehydes.[7][8]

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., MMFF94) before submitting the DFT calculation.

-

Protocol 1: Geometry Optimization and Frequency Analysis

This is the most critical step, as it locates the molecule's most stable conformation (a minimum on the potential energy surface).

-

Job Type: Set the calculation type to Optimization + Frequency .

-

Method:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Solvation Model (Optional but Recommended): To simulate a realistic chemical environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used. For many applications, specifying water or methanol as the solvent provides valuable insight.[4]

-

Execution: Run the calculation.

-

Validation:

-

Convergence: Ensure the optimization job has converged successfully, meeting the software's default criteria for forces and displacements.

-

Frequency Check: After optimization, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the initial geometry must be modified.

-

The workflow for this core calculation is visualized below.

Sources

- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. jst-ud.vn [jst-ud.vn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

crystal structure of 3,4-Dichloro-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the Determination of the Crystal Structure of 3,4-Dichloro-2-hydroxybenzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, profoundly impacting its behavior in various applications, from pharmaceuticals to materials science. This guide addresses the notable absence of a publicly available crystal structure for 3,4-Dichloro-2-hydroxybenzaldehyde (C₇H₄Cl₂O₂)[1]. We present a comprehensive roadmap for the de novo determination of its crystal structure. This document is structured not as a report of a known structure, but as a methodological whitepaper for researchers. It provides a self-validating workflow encompassing synthesis, purification, crystallization, and ultimate structure elucidation through both experimental and computational means. Each protocol is detailed with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the process. This guide is intended for professionals in chemical research and drug development who require a robust framework for characterizing novel small molecules.

Introduction: The Imperative for Structural Elucidation

The substitution pattern of an aromatic compound dictates its electronic and steric properties, which in turn govern intermolecular interactions and, consequently, its crystal packing. For 3,4-Dichloro-2-hydroxybenzaldehyde, the interplay between the electron-withdrawing chloro groups, the hydrogen-bond-donating hydroxyl group, and the hydrogen-bond-accepting aldehyde moiety suggests a rich potential for complex supramolecular assemblies. Understanding this packing is paramount for predicting properties such as solubility, melting point, and polymorphism—a critical consideration in drug development where different crystalline forms can have vastly different bioavailabilities and stability profiles[2].

While the crystal structure of the isomeric 3,5-Dichloro-2-hydroxybenzaldehyde has been elucidated, revealing a layered structure stabilized by weak C-H···O interactions and an intramolecular O-H···O hydrogen bond[3], no such data exists for the 3,4-dichloro isomer. This guide provides the technical framework to bridge that knowledge gap.

Synthesis and Spectroscopic Confirmation

A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. The identity and purity of the synthesized 3,4-Dichloro-2-hydroxybenzaldehyde must be unequivocally confirmed before attempting crystallization.

Proposed Synthetic Pathway: Formylation of 3,4-Dichlorophenol

A plausible and efficient route to 3,4-Dichloro-2-hydroxybenzaldehyde is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. This method is well-established for the synthesis of hydroxybenzaldehydes[4].

Protocol 2.1: Synthesis via Reimer-Tiemann Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 3,4-dichlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

-

Formylation: Heat the solution to 60-70°C. Add chloroform (2-3 equivalents) dropwise via the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Completion: After the addition of chloroform is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation. Acidify the remaining aqueous solution with dilute sulfuric or hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude product.

-

Purification: The crude product, a mixture of isomers and unreacted phenol, can be purified by steam distillation. The desired 2-hydroxybenzaldehyde isomer is volatile with steam, while other isomers may be less so[5]. Further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate solvent system. The final product should be a crystalline solid.

Spectroscopic and Analytical Characterization

The purified product must be analyzed to confirm its identity and assess its purity (>99% is required for high-quality crystal growth).

Table 1: Analytical Techniques for Compound Verification

| Technique | Purpose | Expected Observations for 3,4-Dichloro-2-hydroxybenzaldehyde |

| ¹H NMR | To determine the proton environment and confirm the substitution pattern. | Signals corresponding to the aldehydic proton (~9.8-11.0 ppm), the phenolic proton (~11.0-12.0 ppm, often broad), and two aromatic protons in a meta/para relationship. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the carbonyl carbon (~190-200 ppm), and aromatic carbons, including those bonded to chlorine, hydroxyl, and the aldehyde group. |

| FT-IR | To identify key functional groups. | Characteristic stretches for O-H (broad, ~3200-3400 cm⁻¹), C=O of the aldehyde (~1650-1680 cm⁻¹), and C-Cl bonds (~600-800 cm⁻¹). |

| Mass Spec. | To confirm the molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₇H₄Cl₂O₂ (191.01 g/mol )[1], with the characteristic isotopic pattern for two chlorine atoms. |

| Melting Point | To assess purity and provide a key physical property. | A sharp melting point range (e.g., within 1-2°C) indicates high purity. |

Generation of Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. It is an empirical science that requires screening various conditions. For small organic molecules, solution-based methods are most common[6][7].

Protocol 3.1: Screening for Crystallization Conditions

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature and at their boiling points. An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small pinhole or with paraffin film pierced by a needle. This allows the solvent to evaporate slowly over several days to weeks, gradually increasing the concentration and promoting crystal growth[7].

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Insulate the container (e.g., by placing it in a Dewar flask filled with warm water) to allow for very slow cooling to room temperature.

-

Vapor Diffusion (Liquid-Liquid): In a small vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

-

Layering: Carefully layer a solution of the compound onto a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.

A systematic approach using a crystallization screen with multiple solvents and techniques is recommended.

Figure 1: General workflow from synthesis to single-crystal X-ray diffraction analysis.

Experimental Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid[8][9]. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

Protocol 4.1: SC-XRD Data Acquisition

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These spots are then used by the instrument's software to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam[10]. This ensures that all unique reflections are measured multiple times. Data collection can take several hours[8].

Data Processing and Structure Solution

The raw diffraction images are processed to yield a list of reflection intensities, which is then used to solve the crystal structure.

Table 2: Key Steps in Structure Solution and Refinement

| Step | Description | Common Software |

| Integration | The raw 2D diffraction images are converted into a list of 3D reflection indices (h,k,l) with their corresponding intensities and standard uncertainties.[11] | CrysAlisPro, SAINT, XDS |

| Scaling & Merging | Corrections are applied for experimental factors (e.g., absorption), and symmetry-equivalent reflections are averaged to produce a final, unique set of reflection data. | SADABS, SCALEPACK |

| Structure Solution | The "phase problem" is solved to generate an initial electron density map and a preliminary structural model. Direct methods are typically used for small molecules. | SHELXT, SIR |

| Structure Refinement | The initial atomic model is refined against the experimental data using a least-squares method to improve the fit between the calculated and observed structure factors. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.[12] | SHELXL, Olex2 |

| Validation | The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric plausibility. | checkCIF, PLATON |

A successful refinement will yield precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

Computational Crystal Structure Prediction (CSP)

In parallel with experimental efforts, or as a standalone predictive tool, CSP can provide valuable insights into the likely crystal structures of a molecule[2][13]. CSP methods aim to find the most thermodynamically stable crystal packing arrangements by searching the vast conformational and packing space.

Figure 2: A simplified workflow for computational Crystal Structure Prediction (CSP).

Methodology 5.1: Ab Initio Crystal Structure Prediction

-

Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule. For a relatively rigid molecule like 3,4-Dichloro-2-hydroxybenzaldehyde, this is straightforward.

-

Crystal Packing Generation: A search algorithm is used to generate a vast number of trial crystal structures in various common space groups for small organic molecules (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).

-

Lattice Energy Minimization: The lattice energy of each generated structure is calculated and minimized. This is typically done using a combination of force fields for speed and more accurate quantum mechanical methods (like Density Functional Theory, DFT) for the most promising low-energy candidates.

-

Ranking and Analysis: The resulting structures are ranked by their calculated lattice energies. The lowest energy structures represent the most plausible predicted polymorphs. These predicted structures can then be compared with the experimentally determined structure to validate the computational model.

Conclusion: A Pathway to Structural Clarity

The determination of the is an achievable and valuable goal for the chemical sciences community. Although no experimental structure is currently available, this guide provides a robust, multi-faceted approach to its elucidation. By integrating rational synthesis, meticulous purification, systematic crystallization screening, and definitive single-crystal X-ray diffraction analysis, the precise solid-state conformation and intermolecular interactions of this compound can be revealed. Complementary computational predictions can further enhance our understanding of its potential polymorphic landscape. The successful application of the methodologies detailed herein will not only fill a gap in the crystallographic literature but also provide the fundamental structural data needed to unlock the full potential of this molecule in drug discovery and materials science.

References

-

Fan, Y., You, W., Liu, J.-L., Qian, H.-F., & Huang, W. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1080. [Link]

-

Data.gov. (2025). Compound 528386: 3,4-Dichloro-2-hydroxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dichlorosalicylaldehyde. PubChem Compound Database. [Link]

-

Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 64(8), o1556. [Link]

-

BouzBouz, S., & Cossy, J. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(3), 328-334. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3,4-dichloro-. In NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

CrystalMaker Software Ltd. (n.d.). CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. [Link]

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. [Link]

-

PubChemLite. (n.d.). 3',4'-dichloro-2-hydroxybenzanilide (C13H9Cl2NO2). [Link]

-

University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

Royal Society of Chemistry. (n.d.). Themed collection: Methods and applications of crystal structure prediction. [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

-

MassBank. (2014). MSBNK-MetaboLights-ML001651. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. (n.d.). [Link]

-

Schrödinger. (n.d.). Crystal Structure Prediction. [Link]

-

University of Geneva. (n.d.). Guide for crystallization. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

-

Montana State University. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]

-

Crystallization of small molecules. (n.d.). [Link]

-

ResearchGate. (n.d.). IR spectrum of p-hydroxy benzaldehyde. [Link]

-

InfinityPV. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 6), 836–843. [Link]

-

Lab Manager. (2025). Matlantis CSP Advances Crystal Structure Prediction for Scalable Materials Research. [Link]

-

YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. [Link]

-

RCSB PDB. (2023). Crystallography Software. [Link]

-

XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Diethoxybenzaldehyde. PubChem Compound Database. [Link]

-

Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications. arXiv preprint cond-mat/0607758. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxybenzaldehyde. PubChem Compound Database. [Link]

Sources

- 1. catalog.data.gov [catalog.data.gov]

- 2. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. serc.carleton.edu [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. youtube.com [youtube.com]

- 11. portlandpress.com [portlandpress.com]

- 12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 13. Matlantis CSP Advances Crystal Structure Prediction for Scalable Materials Research | Lab Manager [labmanager.com]

Methodological & Application

Synthesis of Novel Schiff Bases from 3,4-Dichloro-2-hydroxybenzaldehyde: A Comprehensive Guide to Protocols and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, characterization, and potential applications of Schiff bases derived from 3,4-Dichloro-2-hydroxybenzaldehyde. This class of compounds is of significant interest to the medicinal chemistry and materials science fields due to the diverse biological activities and coordination chemistry exhibited by Schiff bases and their metal complexes.

Introduction: The Versatility of Schiff Bases

Schiff bases, characterized by the azomethine functional group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound.[1] The resulting imine linkage is a cornerstone of many biologically active molecules and versatile ligands in coordination chemistry. The specific incorporation of a 3,4-dichloro-2-hydroxybenzaldehyde moiety introduces unique electronic and steric properties to the resulting Schiff base, influencing its chemical reactivity and biological efficacy. The presence of the hydroxyl group and the dichloro substitution pattern on the aromatic ring can enhance the coordination potential and modulate the lipophilicity of the molecule, making these compounds promising candidates for drug discovery and development.[2]

Schiff bases and their metal complexes are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] This guide will provide detailed protocols for the synthesis of these valuable compounds and explore their potential applications, with a focus on their relevance to drug development.

Mechanistic Insight: The Chemistry of Imine Formation

The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7] Understanding this mechanism is crucial for optimizing reaction conditions and achieving high yields.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,4-Dichloro-2-hydroxybenzaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal.

-

Dehydration: The hemiaminal is an unstable intermediate that readily eliminates a molecule of water to form the stable imine, or Schiff base. This step is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water).[1]

Experimental Protocols

Materials and Safety

Starting Material: 3,4-Dichloro-2-hydroxybenzaldehyde (C₇H₄Cl₂O₂)

Safety Precautions:

-

Causes skin irritation. [8]

-

Causes serious eye irritation. [8]

-

May cause respiratory irritation. [8]

-

Harmful if swallowed. [8]

Handling:

-

Work in a well-ventilated area, preferably a fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

In case of contact, rinse the affected area thoroughly with water.[10]

-

Store in a cool, dry place away from incompatible materials such as strong bases, oxidizing agents, and amines.[9]

General Synthesis Protocol for Schiff Bases from 3,4-Dichloro-2-hydroxybenzaldehyde

This protocol describes a general method for the synthesis of Schiff bases via condensation. The specific primary amine used will determine the final product.

Materials:

-

3,4-Dichloro-2-hydroxybenzaldehyde

-

Appropriate primary aromatic or aliphatic amine

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3,4-Dichloro-2-hydroxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

-

Slowly add the amine solution to the aldehyde solution with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form.[1]

-

If no precipitate forms, the reaction mixture can be cooled in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.

Table 1: Representative Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity (for 10 mmol scale) |

| 3,4-Dichloro-2-hydroxybenzaldehyde | 191.01 | 1 | 1.91 g |

| Aniline (example primary amine) | 93.13 | 1 | 0.93 g |

| Ethanol (solvent) | - | - | 50-100 mL |

| Glacial Acetic Acid (catalyst) | - | catalytic | 2-3 drops |

Characterization of Synthesized Schiff Bases

The identity and purity of the synthesized Schiff bases should be confirmed using various analytical techniques.

-

Melting Point: A sharp melting point range indicates a pure compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectroscopy will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. ¹³C NMR will show a signal for the azomethine carbon around 160-170 ppm.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized Schiff base.

Applications in Drug Development

Schiff bases derived from substituted salicylaldehydes are of particular interest in drug development due to their potential to act as bidentate or tridentate ligands for metal ions, forming stable complexes with enhanced biological activity.[11]

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of Schiff bases and their metal complexes.[3][12][13][14] The imine group is often crucial for their antimicrobial action. The introduction of chlorine atoms on the phenyl ring of the aldehyde can enhance the lipophilicity of the resulting Schiff base, potentially facilitating its transport across microbial cell membranes.

Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

-

Prepare sterile nutrient agar plates.

-

Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Prepare solutions of the synthesized Schiff bases at various concentrations in a suitable solvent (e.g., DMSO).

-

Add a fixed volume of each Schiff base solution to the respective wells.

-

A well containing only the solvent serves as a negative control, and a standard antibiotic serves as a positive control.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

Schiff bases have emerged as a promising class of compounds for the development of new anticancer agents.[2][4][5][6] Their mechanism of action can vary, including the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA. Cobalt(III) complexes of Schiff bases derived from 3,5-dichloro-2-hydroxybenzaldehyde have been theoretically studied for their anticancer properties, suggesting that these compounds warrant further investigation.[11]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized Schiff bases for a defined period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated to determine the cytotoxic potential of the Schiff bases.[15]

Workflow and Data Visualization

Conclusion

The synthesis of Schiff bases from 3,4-Dichloro-2-hydroxybenzaldehyde offers a gateway to a diverse range of compounds with significant potential in medicinal chemistry and drug development. The straightforward synthetic protocol, coupled with the tunable nature of the primary amine reactant, allows for the creation of a library of novel compounds for biological screening. The inherent antimicrobial and anticancer properties of many Schiff bases, which can be further enhanced through metal complexation, make this class of molecules a compelling area for continued research and development. This guide provides a solid foundation for researchers to explore the synthesis and application of these promising compounds.

References

-

Chetana D. Patil, Digamber N. Bhosale, & Smita P. Bedis. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development, Volume-3(Issue-5). Available at: [Link]

- Edebi N. Vaikosen, Samuel J. Bunu, Oyeintonbara Miediegha, Uchechi P. Chilaka, Chibuzor E. Echendu, & Cyril O. Usifoh. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).

-

Jetir. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 6(6). Available at: [Link]

- Reeves, J. T., Visco, M. D., Marsini, M. A., Grinberg, N., Busacca, C. A., Mattson, A. E., & Senanayake, C. H. (2015). Tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] as a Mild and General Reagent for the Condensation of Amides or Amines with Carbonyl Compounds. Organic Letters, 17(10), 2442–2445.

-

ResearchGate. (2018). Design, Synthesis and Evaluation of Schiff's Bases of 4-Chloro-3-coumarin aldehyde as Antimicrobial Agents. Available at: [Link]

-

PubMed Central. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOENRICHED HOMOALLYLIC PRIMARY AMINES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-